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molecular formula C11H13NO B7820364 2-Ethyl-3-methyl-1-benzofuran-7-amine

2-Ethyl-3-methyl-1-benzofuran-7-amine

Cat. No. B7820364
M. Wt: 175.23 g/mol
InChI Key: JVMACQRLSVISKI-UHFFFAOYSA-N
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Patent
US05858995

Procedure details

To a solution of 2-ethyl-3-methyl-7-nitrobenzo[b]furan (1.00 g) in a mixture of methanol (15 ml) and dioxane (10 ml) was added 10% palladium carbon (100 mg) and the above mixture was hydrogenated at 3 atom for 1 hour. The catalyst was filtered off and the filtrate was evaporated in vacuo to give 7-amino-2-ethyl-3-methylbenzo[b]furan (858 mg) as an oil.
Name
2-ethyl-3-methyl-7-nitrobenzo[b]furan
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:7][C:6]2[C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[CH3:15])[CH3:2]>CO.O1CCOCC1.[C].[Pd]>[NH2:12][C:8]1[C:6]2[O:7][C:3]([CH2:1][CH3:2])=[C:4]([CH3:15])[C:5]=2[CH:11]=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
2-ethyl-3-methyl-7-nitrobenzo[b]furan
Quantity
1 g
Type
reactant
Smiles
C(C)C1=C(C2=C(O1)C(=CC=C2)[N+](=O)[O-])C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=CC2=C1OC(=C2C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 858 mg
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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